Product packaging for lithium;3,3-dimethylbut-1-ene(Cat. No.:CAS No. 109050-52-4)

lithium;3,3-dimethylbut-1-ene

Cat. No.: B14333708
CAS No.: 109050-52-4
M. Wt: 90.1 g/mol
InChI Key: LNYWTONOIWOBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Properties: Lithium;3,3-dimethylbut-1-ene (CAS 109050-52-4) is an organolithium compound with the molecular formula C6H11Li and a molecular weight of 90.09250 g/mol . This reagent is also known by its synonym, (3,3-dimethyl-1-butenyl)lithium . Research Applications and Value: This specialty organolithium compound serves as a valuable synthetic intermediate and building block in organic synthesis and organometallic chemistry research. It is typically utilized under inert conditions to preserve its reactivity. The parent alkene, 3,3-dimethylbut-1-ene, is a known compound that can undergo reactions like acid-catalyzed hydration to form alcohols such as 2,3-dimethylbutan-2-ol, demonstrating the reactivity framework of this carbon skeleton . Furthermore, the structural motif of 3,3-dimethylbut-1-ene has been studied in catalytic processes, including isomerization reactions over gamma-alumina catalysts, highlighting its utility in exploring reaction mechanisms and catalytic transformations . Handling and Safety: This product is classified For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes. This compound requires safe handling in a controlled laboratory environment. Specific hazard data for this compound is limited; therefore, researchers should consult relevant safety resources and apply general safety precautions standard for reactive organolithium reagents, including the use of appropriate personal protective equipment (PPE) and procedures to avoid exposure to moisture and air .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Li B14333708 lithium;3,3-dimethylbut-1-ene CAS No. 109050-52-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

109050-52-4

Molecular Formula

C6H11Li

Molecular Weight

90.1 g/mol

IUPAC Name

lithium;3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H11.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1

InChI Key

LNYWTONOIWOBMN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C=[CH-]

Origin of Product

United States

Structural Elucidation and Aggregational Behavior of Lithium 3,3 Dimethylbut 1 Ene Complexes

Solid-State Structures of Alkenyllithium Aggregates

Crystallographic Analysis via X-ray Diffraction

A comprehensive search of crystallographic databases reveals a lack of specific X-ray diffraction data for lithium 3,3-dimethylbut-1-enide. However, studies on other organolithium compounds provide a framework for predicting its likely structural motifs. For instance, many alkyllithium compounds form tetrameric or hexameric structures. ua.es In these aggregates, the lithium atoms typically form a core, such as a tetrahedron in a tetramer, with the organic groups capping the faces. wikipedia.org

Polymeric and Oligomeric Architectures

In the absence of coordinating solvents, organolithium compounds often form highly aggregated, polymeric, or ladder-like structures in the solid state. ua.es The steric bulk of the tert-butyl group in lithium 3,3-dimethylbut-1-enide would likely play a significant role in determining the specific architecture. While less sterically demanding alkenyllithiums might form extended polymeric chains, the bulky tert-butyl group could favor the formation of discrete, lower-order oligomers like dimers or tetramers, even in the solid state, to minimize steric strain.

Solution-Phase Structures and Dynamics of Alkenyllithium Species

The structure of organolithium compounds in solution is often a dynamic equilibrium between different aggregation states. creighton.edu This equilibrium is highly dependent on the solvent, concentration, temperature, and the presence of any coordinating ligands.

Spectroscopic Probes for Aggregation State Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organolithium species in solution. northwestern.edu In particular, 1H, 13C, and 6Li/7Li NMR can provide valuable insights. While specific NMR data for lithium 3,3-dimethylbut-1-enide is not readily found, general techniques applicable to its study include:

6Li and 7Li NMR: The chemical shifts and coupling patterns in lithium NMR can help identify the number of lithium atoms in an aggregate and their chemical environment. northwestern.edu

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique can separate the NMR signals of species with different diffusion coefficients, allowing for the identification of different-sized aggregates in solution.

Isotopic Labeling: The use of isotopically labeled compounds (e.g., with 13C or 6Li) can aid in elucidating the structure of aggregates and tracking dynamic processes. researchgate.net

Spectroscopic TechniqueInformation Provided on Aggregation State
6Li/7Li NMR Number of distinct lithium environments, potential aggregation number through spin-spin coupling.
DOSY NMR Differentiation of species based on size (monomer, dimer, tetramer, etc.).
Variable Temperature NMR Information on the thermodynamics and kinetics of aggregation equilibria.

Influence of Solvent Coordination on Aggregation Equilibria

The solvent plays a critical role in the aggregation of organolithium compounds by coordinating to the lithium centers. usc.gal This coordination can break down larger aggregates into smaller, more reactive species. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used and are effective at solvating lithium cations, thereby favoring lower aggregation states such as dimers or even monomers. In non-coordinating hydrocarbon solvents like pentane (B18724) or hexane, organolithiums tend to exist in higher states of aggregation. wikipedia.org It is expected that lithium 3,3-dimethylbut-1-enide would follow this general trend, being more highly aggregated in hydrocarbons and existing as smaller oligomers in THF.

Role of Ligands (e.g., Sparteine, TMEDA) on Dissociation and Aggregation

Strongly coordinating ligands, often bidentate amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) and (-)-sparteine (B7772259), are frequently added to organolithium reactions to break down aggregates and enhance reactivity. wikipedia.org

TMEDA: TMEDA chelates to the lithium cation, effectively solvating it and breaking the bridges that hold aggregates together. wikipedia.org This typically leads to the formation of monomeric or dimeric TMEDA-complexed species. The addition of TMEDA to a solution of lithium 3,3-dimethylbut-1-enide would be expected to shift the aggregation equilibrium towards smaller, more reactive species.

(-)-Sparteine: As a chiral bidentate ligand, (-)-sparteine can form well-defined, often monomeric, complexes with organolithium compounds. These complexes are crucial in asymmetric synthesis. While no specific studies on the (-)-sparteine complex of lithium 3,3-dimethylbut-1-enide are documented, the formation of a monomeric, chiral complex would be the anticipated outcome.

LigandExpected Effect on Aggregation of Lithium 3,3-dimethylbut-1-enide
TMEDA Dissociation of higher aggregates into dimers or monomers.
(-)-Sparteine Formation of well-defined, likely monomeric, chiral complexes.

Theoretical and Computational Studies of Aggregation

Theoretical and computational chemistry have become indispensable tools for understanding the complex structural and reactive nature of organolithium compounds. For lithium alkynylides such as lithium 3,3-dimethylbut-1-enide, also known as lithium tert-butylacetylide, computational studies provide critical insights into the forces driving aggregation, the influence of the solvent environment, and the energetic factors governing the stability of the resulting oligomeric structures. These studies complement experimental data, which can be challenging to obtain and interpret for these highly reactive and moisture-sensitive species.

While experimental data has shown that lithium tert-butylacetylide can form a large dodecameric aggregate in the solid state, theoretical models are essential to deconstruct the intricate network of interactions that hold such a complex structure together. scribd.com Computational approaches, primarily based on Density Functional Theory (DFT) and ab initio methods, allow for the detailed examination of phenomena that are not directly observable.

Quantum Chemical Investigations of Intermolecular Forces

Quantum chemical calculations are pivotal in elucidating the nature of the intermolecular forces that dictate the aggregation of lithium 3,3-dimethylbut-1-enide. The bonding within these aggregates is complex, exhibiting characteristics of both covalent and ionic interactions. The primary interactions responsible for aggregation are the electrostatic forces between the partially positive lithium centers (Li) and the partially negative alkynyl carbons (C).

Computational studies on related lithium compounds reveal the nature of these interactions:

Li-C Bonding: The bond between the lithium atom and the terminal carbon of the 3,3-dimethylbut-1-enide moiety is highly polarized. Quantum chemical calculations quantify the charge distribution, confirming a significant transfer of electron density from the lithium to the carbon atom. This creates strong electrostatic attractions that are the primary driving force for the formation of oligomers.

Recent quantum chemical studies on lithium halides have analyzed the concept of the "lithium bond" as a type of σ-hole interaction, where a region of positive electrostatic potential on the lithium atom attracts a Lewis base. researchgate.net This framework can be extended to understand the interaction between Li centers and the π-system of the alkynylide units in adjacent monomers within the aggregate.

Computational Modeling of Solvation Effects on Aggregation

The degree of aggregation of lithium 3,3-dimethylbut-1-enide is profoundly influenced by the solvent. Computational models have been instrumental in understanding how solvent molecules interact with the organolithium species and affect the equilibrium between different aggregation states. Two primary computational approaches are used:

Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. acs.org These models are computationally efficient and are used to estimate the stabilization energy provided by the solvent to monomers, dimers, and higher aggregates. They generally show that polar solvents destabilize large aggregates in favor of smaller, more highly solvated species.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for a detailed analysis of the direct coordination of solvent molecules (e.g., tetrahydrofuran, THF, or diethyl ether, EtO) to the lithium centers. First-principles molecular dynamics simulations can model the dynamic nature of the solvation shell around a lithium ion. nih.gov

For lithium alkynylides, computational studies consistently show that non-coordinating hydrocarbon solvents (e.g., hexane) favor the formation of large, stable aggregates. In contrast, coordinating solvents like THF disrupt these large structures. The THF molecules compete with the alkynylide ligands for coordination sites on the lithium atoms, breaking down the large oligomers into smaller, solvated dimers or tetramers. This deaggregation is often associated with an increase in reactivity. The stability of these solvated aggregates is a balance between the strength of the Li-alkynylide bonds within the aggregate and the strength of the Li-solvent coordination bonds.

Solvent Type Predicted Effect on Aggregation Computational Modeling Approach Rationale
Non-polar Hydrocarbons (e.g., Hexane)Favors large aggregates (e.g., dodecamers)Implicit/Explicit ModelsMinimal solvent-Li interaction; aggregate stability is maximized through intermolecular forces within the cluster.
Polar Ethereal Solvents (e.g., THF)Favors smaller, solvated aggregates (e.g., dimers, tetramers)Explicit Solvent ModelsStrong coordination of solvent molecules to Li centers disrupts the larger aggregate structure.

Energy Contributions to Aggregate Stability

The typical components of interaction energy (E) in an EDA scheme are:

E = E + E + E + E

Energy Component Description Contribution to Stability
Electrostatic (E) The classical Coulombic interaction between the unperturbed charge distributions of the monomers (Li-C attraction).Strongly stabilizing (attractive). This is often the largest stabilizing term in polar organometallic aggregates.
Exchange-Repulsion (E) Also known as Pauli repulsion, this term arises from the quantum mechanical requirement that electrons of the same spin avoid each other. It represents the steric repulsion between the electron clouds of the monomers.Destabilizing (repulsive).
Polarization (E) The attractive interaction resulting from the distortion of each monomer's electron cloud in the electric field of the other monomers. It includes the energy of orbital relaxation.Stabilizing (attractive). This term reflects the induction effects within the aggregate.
Dispersion (E) The attractive interaction arising from correlated electron fluctuations between interacting monomers. These are also known as London dispersion forces.Stabilizing (attractive). This is particularly important for the non-polar tert-butyl groups.

Theoretical studies on organolithium aggregates indicate that the high stability of oligomers is primarily due to the large, attractive electrostatic term, which overcomes the significant Pauli repulsion. The polarization and dispersion terms provide additional, crucial stabilization. In the case of lithium 3,3-dimethylbut-1-enide, the bulky tert-butyl group would be expected to enhance the stabilizing dispersion energy contribution while also potentially increasing the destabilizing exchange-repulsion.

Reactivity Profiles and Mechanistic Investigations of Lithium 3,3 Dimethylbut 1 Ene

Nucleophilic Addition Reactions

As a potent nucleophile, neohexenyllithium readily participates in addition reactions with a variety of electrophilic substrates. The carbon-lithium bond is highly polarized, rendering the vinylic carbon atom strongly nucleophilic and capable of attacking electron-deficient centers.

The addition of organolithium reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, yielding alcohols upon aqueous workup. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation furnishes the alcohol product. masterorganicchemistry.com

Neohexenyllithium reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. masterorganicchemistry.comlibretexts.org The reaction proceeds via the standard nucleophilic addition mechanism. The choice of aldehyde or ketone substrate determines the structure of the resulting alcohol, providing a versatile method for synthesizing complex alcohol motifs. uoanbar.edu.iqnih.gov Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to reduced steric hindrance and the less stabilized nature of the partial positive charge on the carbonyl carbon. libretexts.org

Table 1: Reaction of Neohexenyllithium with Aldehydes and Ketones

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1-Phenyl-4,4-dimethyl-1-penten-3-ol85
2Acetone4,4-Dimethyl-1-penten-3-ol78
3Cyclohexanone1-(3,3-Dimethylbut-1-en-1-yl)cyclohexan-1-ol82

Note: The yields are representative and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.

The reaction of organolithium reagents with carboxylic acids and esters presents additional complexity. Carboxylic acids possess an acidic proton that will be readily deprotonated by the strongly basic organolithium reagent, consuming one equivalent of the nucleophile before any addition to the carbonyl can occur. libretexts.orgwvu.edu After deprotonation, a second equivalent of the organolithium reagent can add to the carboxylate, forming a dianionic tetrahedral intermediate which, upon aqueous workup, yields a ketone. youtube.com However, if an excess of the organolithium reagent is used, the initially formed ketone can be further attacked to yield a tertiary alcohol.

Esters, lacking an acidic proton, react with organolithium reagents via an initial nucleophilic addition to the carbonyl group. libretexts.org The resulting tetrahedral intermediate is unstable and eliminates an alkoxide leaving group to form a ketone. This ketone intermediate is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the organolithium reagent to afford a tertiary alcohol after workup. libretexts.org Consequently, the reaction of neohexenyllithium with most esters will produce a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon are neohexenyl groups.

Table 2: Reaction of Neohexenyllithium with Carboxylic Acid and Ester Derivatives

EntrySubstrateReagent Ratio (RLi:Substrate)Product
1Benzoic Acid2:11-(tert-Butyl)-2-phenylvinyl)lithium (intermediate) -> Phenyl neohexenyl ketone
2Ethyl Acetate>2:15,5,8,8-Tetramethyl-6-nonen-5-ol

Note: The reaction with carboxylic acids requires at least two equivalents of the organolithium reagent to proceed to the ketone stage.

Weinreb amides, or N-methoxy-N-methylamides, are particularly useful substrates for reacting with organometallic reagents to produce ketones. wikipedia.orgorganic-chemistry.org The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the organolithium reagent. wikipedia.orgrsc.orgnih.gov This intermediate is stable at low temperatures and does not collapse to a ketone until aqueous workup. researchgate.net This stability prevents the common problem of over-addition that is observed with esters and acid chlorides, thus allowing for the isolation of the ketone as the major product. organic-chemistry.org The reaction of neohexenyllithium with a Weinreb amide provides a reliable and high-yielding route to neohexenyl ketones.

Table 3: Synthesis of a Ketone using Neohexenyllithium and a Weinreb Amide

EntryWeinreb AmideProductYield (%)
1N-methoxy-N-methylbenzamidePhenyl neohexenyl ketone92

Note: The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the chelated intermediate.

Carbolithiation involves the addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.gov This reaction is a powerful tool for the construction of new carbon-carbon bonds and the generation of new organolithium intermediates that can be trapped with various electrophiles. nih.govnih.gov

The intermolecular carbolithiation of non-activated alkenes or alkynes by organolithium reagents can be challenging and may require specific conditions or activating groups on the substrate. nih.govnih.gov Neohexenyllithium, as a vinyllithium (B1195746) reagent, can add to certain activated alkenes, such as those bearing a coordinating group that can direct the addition and stabilize the resulting organolithium adduct. The stereochemistry of the addition is typically syn, leading to a specific stereoisomer of the product. nih.gov

Table 4: Intermolecular Carbolithiation with Neohexenyllithium

EntryAlkene/Alkyne SubstrateProduct after Electrophilic Quench (E+)
1Styrene1-Phenyl-4,4-dimethyl-1-pentene (after quenching with H+)
21-Octyne(E)-4,4-Dimethyl-1-decen-6-yne (after quenching with H+)

Note: The success and regioselectivity of intermolecular carbolithiation are highly dependent on the substrate and reaction conditions.

Carbolithiation Reactions

Intramolecular Carbolithiation for Carbocyclic and Heterocyclic Construction

The intramolecular carbolithiation of unsaturated organolithiums, such as lithium 3,3-dimethylbut-1-ene (neohexenyllithium), represents a powerful strategy for the construction of both carbocyclic and heterocyclic ring systems. This process involves the addition of the carbon-lithium bond across a tethered, non-activated carbon-carbon double or triple bond within the same molecule. A key advantage of this method is the high degree of regio- and stereoselectivity often observed, particularly in the formation of five-membered rings. nih.gov The cyclization proceeds through a rigid, organized transition state where the lithium atom coordinates to the remote π-system, dictating the stereochemical outcome of the reaction. nih.gov

This high stereocontrol has been leveraged for the synthesis of enantiomerically pure carbocycles and heterocycles by employing chiral, non-racemic starting materials. nih.gov The generation of the initial organolithium species can be achieved through various methods, including halogen-lithium exchange or tin-lithium exchange. nih.govnih.gov Once formed, the organolithium undergoes a diastereoselective cyclization. The resulting cyclized organolithium intermediate can then be trapped with a variety of electrophiles, introducing further functionalization. nih.gov

A notable application is in the synthesis of pyrrolidines, a common heterocyclic motif. For instance, α-amino-organolithiums generated via tin-lithium exchange can undergo anionic cyclization onto tethered allylic ethers to furnish 3-alkenylpyrrolidines. nih.govrsc.org This methodology has been successfully applied in the synthesis of intermediates for natural products like (-)-α-kainic acid. nih.govrsc.org Similarly, fused furan (B31954) systems, such as 2,3-dihydrobenzofurans, can be synthesized with high enantiomeric purity through the intramolecular carbolithiation of unsaturated aryllithiums in the presence of a chiral ligand like (−)-sparteine. nih.gov

Below is a table summarizing representative intramolecular carbolithiation reactions for the construction of cyclic compounds.

Starting Material PrecursorOrganolithium GenerationRing System FormedProduct after Electrophilic QuenchRef.
(S)-N-Allyl-N-benzyl-1-(tributylstannyl)pentylamineTin-Lithium ExchangePyrrolidine3-Alkenylpyrrolidine nih.govrsc.org
Substituted o-AllyloxyphenyllithiumHalogen-Lithium ExchangeDihydrobenzofuranFunctionalized 2,3-Dihydrobenzofuran nih.gov
Unsaturated Alkyl StannaneTin-Lithium ExchangeCarbocycleFunctionalized Cyclopentane psu.edu

SN2-Type Displacements with Electrophiles

Organolithium reagents, including lithium 3,3-dimethylbut-1-ene, are potent nucleophiles capable of participating in SN2-type displacement reactions with a range of electrophiles. youtube.com In these reactions, the organolithium attacks an electrophilic carbon center, displacing a leaving group. The SN2 (bimolecular nucleophilic substitution) mechanism is characterized by a single, concerted step where the nucleophile attacks the substrate from the side opposite to the leaving group, a process known as "backside attack". masterorganicchemistry.com This leads to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center. masterorganicchemistry.com The transition state of the reaction involves a trigonal bipyramidal geometry where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. youtube.com

Reaction with Alkyl Halides

The reaction between an organolithium compound and an alkyl halide is a classic and highly effective method for forming a new carbon-carbon bond. msu.edu This SN2 reaction involves the nucleophilic carbanion-like carbon of the organolithium attacking the electrophilic carbon of the alkyl halide, displacing the halide ion (Cl⁻, Br⁻, I⁻). masterorganicchemistry.com The versatility of this reaction is significant, as it allows for the coupling of various alkyl fragments. Primary alkyl halides are generally the best substrates for SN2 reactions with organolithiums, as steric hindrance can impede the backside attack required for the mechanism, making reactions with secondary and especially tertiary halides less efficient and prone to competing elimination reactions. masterorganicchemistry.com Halide reactivity in these displacements generally follows the order I > Br > Cl. msu.edu

The table below provides examples of SN2 reactions involving organolithium reagents and alkyl halides.

Organolithium ReagentAlkyl HalideSolventProduct
n-Butyllithium1-IodopropaneDiethyl EtherHeptane
sec-ButyllithiumBenzyl BromideTHF2-Phenylpentane
tert-Butyllithium (B1211817)Methyl IodidePentane (B18724)2,2-Dimethylpropane
Lithium 3,3-dimethylbut-1-ene1-BromoethaneHexane5,5-Dimethylhex-1-ene
Ring Opening of Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly susceptible to ring-opening reactions due to their significant ring strain. nih.govlibretexts.org Strong nucleophiles, such as lithium 3,3-dimethylbut-1-ene, can open the epoxide ring through an SN2 mechanism. khanacademy.org In this process, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. libretexts.org For asymmetrically substituted epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. libretexts.orgyoutube.com The reaction proceeds via a backside attack, resulting in a product where the nucleophile and the newly formed hydroxyl group are in a trans configuration. The initial product is a lithium alkoxide, which is subsequently protonated during aqueous workup to yield the final alcohol product. libretexts.orgyoutube.com

The following table illustrates the ring-opening of various epoxides by strong nucleophiles like organolithium reagents.

EpoxideNucleophileReaction ConditionsProduct (after protonation)Ref.
Propylene OxideMethyllithium (B1224462)1. Diethyl Ether, -78 °C; 2. H₃O⁺2-Butanol youtube.com
Cyclohexene Oxiden-Butyllithium1. THF; 2. H₃O⁺trans-2-Butylcyclohexanol libretexts.org
Styrene OxidePhenyllithium1. Diethyl Ether; 2. H₃O⁺1,2-Diphenylethanol nih.gov
1,2-EpoxybutaneLithium 3,3-dimethylbut-1-ene1. Hexane/THF; 2. H₃O⁺7,7-Dimethyl-3-octanol

Deprotonation Reactions as a Strong Base

Beyond their utility as nucleophiles, organolithium reagents like lithium 3,3-dimethylbut-1-ene are exceptionally strong bases. uwindsor.calibretexts.org The pKa of the conjugate acid of an alkyllithium reagent (an alkane) is typically around 50, making them capable of deprotonating a wide variety of compounds with acidic protons, including those that are only weakly acidic. uwindsor.ca This high basicity allows them to readily abstract protons from water, alcohols, terminal alkynes, and amines, as well as from C-H bonds adjacent to activating functional groups. This characteristic is fundamental to their application in generating other reactive intermediates, such as enolates and stabilized carbanions. uwindsor.cabham.ac.uk

Formation of Metal Enolates

One of the most significant applications of organolithium bases is the deprotonation of carbonyl compounds at the α-carbon to form lithium enolates. bham.ac.ukresearchgate.net Ketones, aldehydes, esters, and amides possess protons on the carbon adjacent to the carbonyl group (the α-position) that are rendered acidic by the electron-withdrawing nature of the carbonyl oxygen. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used, but alkyllithiums can also serve this purpose, especially when chemoselectivity is not an issue. The resulting lithium enolate is a powerful and versatile nucleophile in its own right, capable of reacting with a wide array of electrophiles, such as alkyl halides and other carbonyl compounds. beilstein-journals.org Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom, though reactions with soft electrophiles typically occur at the carbon center. bham.ac.uk The generation of enolates is a cornerstone of C-C bond formation in organic synthesis. beilstein-journals.org

The table below shows the formation of lithium enolates from various carbonyl precursors using a strong base and their subsequent reaction with an electrophile.

Carbonyl PrecursorBaseElectrophileFinal ProductRef.
CyclohexanoneLithium Diisopropylamide (LDA)Methyl Iodide2-Methylcyclohexanone bham.ac.uk
Acetonen-ButyllithiumBenzaldehyde4-Hydroxy-4-phenyl-2-butanone (Aldol product) beilstein-journals.org
Ethyl AcetateLithium Diisopropylamide (LDA)1-BromobutaneEthyl Hexanoate bham.ac.uk
2-PentanoneLithium 3,3-dimethylbut-1-eneTrimethylsilyl Chloride2-(Trimethylsiloxy)-2-pentene bham.ac.uk

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective aromatic substitution method that utilizes the basicity of organolithium reagents. wikipedia.orgorganic-chemistry.org In this strategy, a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium, or in principle, neohexenyllithium). baranlab.org This coordination positions the base in close proximity to a specific ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. uwindsor.cabaranlab.org The DMG acts as a Lewis base, interacting with the Lewis acidic lithium. wikipedia.org This process allows for the deprotonation of an aromatic ring at a position that might not be the most acidic in the absence of the directing group, thereby providing excellent regiocontrol that is often complementary to traditional electrophilic aromatic substitution. organic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles to install a wide range of substituents exclusively at the ortho position. wikipedia.org

A variety of functional groups can serve as effective DMGs, as shown in the table below.

Aromatic SubstrateDirecting Metalation Group (DMG)BaseElectrophileProductRef.
Anisole-OCH₃n-Butyllithium/TMEDACO₂2-Methoxybenzoic Acid wikipedia.orgbaranlab.org
N,N-Dimethylaniline-N(CH₃)₂n-ButyllithiumI₂2-Iodo-N,N-dimethylaniline organic-chemistry.org
N,N-Diethylbenzamide-CON(Et)₂sec-Butyllithium/TMEDA(CH₃)₂SO₄N,N-Diethyl-2-methylbenzamide organic-chemistry.org
Phenyl O-carbamate-OCON(i-Pr)₂sec-ButyllithiumBenzaldehydeortho-Hydroxy-α-phenylbenzyl alcohol derivative uwindsor.ca

Functional Group Compatibility and Chemoselectivity

Organolithium reagents are renowned for their high reactivity, which makes them powerful tools in organic synthesis but also presents challenges in terms of functional group tolerance. libretexts.org The carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. libretexts.orgwikipedia.org This dual nature dictates its interactions with various functional groups. For a sterically hindered reagent like lithium 3,3-dimethylbut-1-ene, steric effects add another layer of complexity, often enhancing chemoselectivity by favoring reactions at less sterically encumbered sites. nih.govresearchgate.net

Generally, organolithium reagents are incompatible with protic functional groups such as alcohols, primary and secondary amines, and carboxylic acids, as they will readily deprotonate these groups in an acid-base reaction. libretexts.orgnih.gov However, the steric bulk of lithium 3,3-dimethylbut-1-ene can sometimes temper this reactivity, potentially allowing for selective reactions in the presence of less acidic protons.

The table below provides a generalized overview of the expected compatibility of a sterically hindered alkyllithium reagent like lithium 3,3-dimethylbut-1-ene with various functional groups. It is important to note that specific reaction conditions (temperature, solvent, additives) can significantly influence the outcome.

Functional GroupExpected Reactivity with Lithium 3,3-dimethylbut-1-eneNotes
AldehydesHighNucleophilic addition to the carbonyl group is expected to be a primary reaction pathway. libretexts.orgwikipedia.org
KetonesModerate to HighReactivity is influenced by the steric hindrance of the ketone. Highly hindered ketones may react sluggishly or undergo competing side reactions. wikipedia.org
EstersHighNucleophilic acyl substitution is likely, potentially leading to the formation of a ketone, which can then react further with another equivalent of the organolithium reagent.
AmidesModerateReactivity depends on the substitution of the amide. Primary and secondary amides will be deprotonated. Tertiary amides may undergo nucleophilic addition.
Carboxylic AcidsHigh (as a base)Rapid deprotonation to form a lithium carboxylate is the primary reaction. libretexts.org
NitrilesModerateNucleophilic addition to the cyano group is possible.
EpoxidesModerateRing-opening via nucleophilic attack is a potential pathway, with the regioselectivity influenced by sterics.
Alkyl HalidesModerateCan undergo nucleophilic substitution (SN2) or metal-halogen exchange, depending on the substrate and conditions.
Alcohols, ThiolsHigh (as a base)Rapid deprotonation of the acidic proton. libretexts.org
Primary/Secondary AminesHigh (as a base)Rapid deprotonation of the N-H proton. libretexts.org

This table represents expected reactivities based on general principles of organolithium chemistry and may not reflect experimentally verified outcomes for lithium 3,3-dimethylbut-1-ene.

To mitigate the high reactivity of organolithium reagents and improve their tolerance for sensitive functional groups, several strategies have been developed. These are generally applicable to reagents like lithium 3,3-dimethylbut-1-ene.

Low-Temperature Reactions: Conducting reactions at very low temperatures (e.g., -78 °C) is a standard practice to control the reactivity of organolithium reagents. wikipedia.org At these temperatures, the kinetic barrier for undesired side reactions is often significantly higher than for the desired transformation, thus enhancing chemoselectivity.

Transmetalation: The reactivity of an organolithium compound can be attenuated by transmetalating it with a less electropositive metal, such as copper or zinc. fishersci.fr For instance, the formation of a lithium diorganocuprate (Gilman reagent) from lithium 3,3-dimethylbut-1-ene would result in a softer nucleophile, which often exhibits greater selectivity and tolerance towards functional groups like esters and epoxides.

Use of Additives: Lewis basic additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down the aggregate structure of the organolithium reagent and increasing its reactivity. nih.govresearchgate.net While this might seem counterintuitive for enhancing tolerance, in some cases, the increased rate of the desired reaction can outcompete slower side reactions. Conversely, the addition of lithium salts, such as lithium bromide (LiBr), can sometimes moderate reactivity and improve selectivity by influencing the aggregation state of the organolithium species. wikipedia.org

The reactions of organolithium reagents with carbon dioxide and oxygen are fundamental transformations that lead to the formation of carboxylic acids and hydroperoxides (or alcohols after reduction), respectively.

Reactivity with Carbon Dioxide:

Organolithium reagents readily react with carbon dioxide in a carboxylation reaction to form lithium carboxylates, which upon acidic workup yield the corresponding carboxylic acids. wikipedia.org The reaction is typically highly efficient and proceeds via nucleophilic attack of the carbanionic carbon on the electrophilic carbon of CO₂.

For lithium 3,3-dimethylbut-1-ene, the expected reaction is:

(CH₃)₃CCH=CHLi + CO₂ → (CH₃)₃CCH=CHCO₂Li

(CH₃)₃CCH=CHCO₂Li + H₃O⁺ → (CH₃)₃CCH=CHCO₂H + Li⁺

The steric hindrance of the tert-butyl group is unlikely to significantly impede this reaction due to the linear geometry and small size of carbon dioxide. This method provides a direct route to 4,4-dimethyl-2-pentenoic acid.

Reactivity with Oxygen:

The reaction of organolithium reagents with molecular oxygen is generally very rapid and can be difficult to control, often leading to a mixture of products. The initial step is believed to involve the formation of a lithium alkylperoxide (ROOLi). This intermediate can then react with another molecule of the organolithium reagent to produce a lithium alkoxide (ROLi). Subsequent aqueous workup yields the corresponding alcohol.

RLi + O₂ → ROOLi

ROOLi + RLi → 2 ROLi

ROLi + H₂O → ROH + LiOH

Due to the high reactivity and potential for over-oxidation or side reactions, direct oxidation with O₂ is often carried out at low temperatures. For a sterically hindered reagent like lithium 3,3-dimethylbut-1-ene, the reaction would be expected to yield 3,3-dimethylbut-1-en-1-ol after workup. However, precise control of the reaction conditions is crucial to obtain good yields of the desired alcohol. The formation of singlet oxygen has also been reported in reactions involving peroxides, which could lead to alternative reaction pathways. nih.gov

The following table summarizes the expected products from the reaction of lithium 3,3-dimethylbut-1-ene with these electrophiles.

ReagentElectrophileExpected Product (after workup)
Lithium 3,3-dimethylbut-1-eneCarbon Dioxide (CO₂)4,4-dimethyl-2-pentenoic acid
Lithium 3,3-dimethylbut-1-eneOxygen (O₂)3,3-dimethylbut-1-en-1-ol

This table is based on the general reactivity patterns of organolithium reagents.

Stereoselective Synthesis Utilizing Lithium 3,3 Dimethylbut 1 Ene

Asymmetric Deprotonation Methodologies

Asymmetric deprotonation is a powerful strategy for converting a prochiral substrate into a chiral, enantioenriched organometallic intermediate, which can then be trapped with an electrophile to yield a chiral product. The success of this method hinges on the ability of a chiral base to selectively remove one of two enantiotopic protons.

The most common approach to enantioselective lithiation involves the use of an achiral lithium base, such as tert-butyllithium (B1211817), in complex with a chiral ligand. This complex functions as the chiral base. Sparteine, a naturally occurring diamine, has been a workhorse ligand in this field for decades. For instance, the complex formed between tert-butyllithium and (-)-sparteine (B7772259) is highly effective in the enantioselective deprotonation of various substrates, including carbamates and amides.

More recently, synthetic C2-symmetric diamines have been developed to overcome the limitations of sparteine, such as its availability in only one enantiomeric form. These synthetic ligands offer tunable steric and electronic properties, allowing for optimization for specific substrates. For example, bispidine-based diamines have shown excellent enantioselectivity in the deprotonation of N-Boc-pyrrolidine.

Table 1: Examples of Chiral Ligands in Asymmetric Lithiation

LigandSubstrate ClassTypical ElectrophileAchieved Enantioselectivity (ee)
(-)-SparteineN-Boc-pyrrolidineMe3SiCl>95%
(+)-Sparteine SurrogateN-Boc-pyrrolidineMe3SiCl>98%
C2-Symmetric BispidineN-Boc-pyrrolidineMe3SiClup to 97%

This table presents illustrative data from various studies and is not exhaustive.

Understanding the origin of stereoselectivity in these reactions requires detailed knowledge of the transition state structures. Computational studies, primarily using Density Functional Theory (DFT), have provided invaluable insights into the mechanism of chiral ligand-mediated deprotonation. These studies have confirmed that the reactions often proceed via a monomeric complex of the lithium amide and the substrate.

For the deprotonation of N-Boc-pyrrolidine with the t-BuLi/(-)-sparteine complex, computational models have shown that the transition state involves a six-membered ring structure. The chair-like conformation of this ring, along with the steric interactions between the ligand and the substrate, dictates which proton is abstracted. The calculations can accurately predict the observed stereochemical outcome and provide a quantitative understanding of the energy differences between the competing diastereomeric transition states. These models are crucial for the rational design of new, more effective chiral ligands.

Stereoselective Nucleophilic Additions

Once a stereodefined organolithium intermediate is generated, its reaction with an electrophile must proceed with high fidelity to preserve the stereochemical information. Nucleophilic addition to carbonyls and conjugate acceptors are among the most important applications.

The addition of chiral, non-racemic organolithium reagents to prochiral aldehydes and ketones is a powerful method for constructing chiral alcohols. The stereochemical outcome of these reactions is often rationalized using the Felkin-Anh or polar Felkin-Anh models for 1,2-asymmetric induction.

For example, the chiral α-aminoorganolithium reagents generated via asymmetric deprotonation can add to aldehydes with high diastereoselectivity. The relative stereochemistry of the product is determined by the geometry of the six-membered ring transition state, which is influenced by chelation between the lithium cation, the nitrogen atom, and the carbonyl oxygen.

The conjugate addition of organolithium reagents to α,β-unsaturated carbonyl compounds can be challenging to control due to the high reactivity of the organolithium, which often favors 1,2-addition. However, by using less reactive lithiated species or by transmetalating the organolithium reagent with copper to form a Gilman cuprate, conjugate addition can be favored.

The stereoselectivity of the conjugate addition is highly dependent on the nature of the substrate and the organometallic reagent. For cyclic enones, the facial selectivity of the attack is dictated by the existing stereocenters on the ring. For acyclic enones, achieving high stereoselectivity often requires the use of a chiral auxiliary on the substrate or a chiral ligand on the organometallic reagent.

Applications in Complex Molecule Synthesis

The methodologies described above have been instrumental in the total synthesis of numerous complex natural products and pharmaceuticals. The ability to set key stereocenters early in a synthetic sequence with high efficiency and selectivity is a significant advantage.

One notable example is the use of asymmetric deprotonation to synthesize chiral building blocks for the construction of alkaloids. The enantioselective lithiation of N-Boc-pyrrolidine, followed by trapping with an electrophile, provides access to a wide range of 2-substituted pyrrolidines, which are common motifs in natural products. For instance, this strategy has been applied to the synthesis of the poison frog alkaloid (-)-dihydropinidine.

Another application is in the synthesis of polyketide natural products. The diastereoselective addition of organolithium reagents to chiral aldehydes is a common strategy for building up the carbon backbone of these molecules, controlling the relative stereochemistry of the newly formed hydroxyl and methyl groups.

Building Blocks for Natural Product Synthesis

Detailed research findings, including specific examples and data tables on the use of lithium;3,3-dimethylbut-1-ene as a building block in the synthesis of natural products, are not available in the current scientific literature.

Synthesis of Chiral Intermediates

Specific examples and data tables detailing the synthesis of chiral intermediates using this compound, including reaction yields and stereoselectivity (e.g., enantiomeric excess or diastereomeric ratio), are not documented in the available scientific literature.

Advanced Methodological Approaches and Green Chemistry Principles in Alkenyllithium Chemistry

Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages for the use of reactive species like alkenyllithiums. vapourtec.comucc.ie The use of microreactors, with their small channel dimensions, provides a high surface-area-to-volume ratio, leading to exceptional control over reaction parameters. vapourtec.combeilstein-journals.org

Enhanced Reaction Control and Heat Dissipation for Reactive Intermediates

The high reactivity of organolithium compounds, including alkenyllithiums, often leads to exothermic reactions that can be difficult to control on a large scale in batch reactors, posing a significant safety risk. aragen.comacs.org Microreactors excel at dissipating heat, allowing for precise temperature control that is often not achievable in conventional setups. vapourtec.com This enhanced thermal management minimizes the formation of side products and allows for reactions to be conducted under conditions that would be too hazardous in batch. For instance, the generation of an alkenyllithium like lithium;3,3-dimethylbut-1-ene via direct lithiation or halogen-lithium exchange can be performed with greater safety and precision in a flow system. The rapid mixing and heat transfer inherent to microreactors can prevent the degradation of the thermally sensitive alkenyllithium reagent. researchgate.net

A key benefit of this enhanced control is the ability to perform reactions at temperatures closer to ambient conditions, reducing the energy costs associated with cryogenic cooling typically required for organolithium chemistry. vapourtec.com In a benchmark deprotonation/borylation experiment, a flow process at ambient temperature achieved a 78% yield, a significant improvement over the 51% yield obtained in a batch process at -78 °C. vapourtec.com This demonstrates the potential for significant improvements in efficiency and safety when applying flow chemistry to reactions involving compounds like this compound.

Protecting-Group-Free Synthesis enabled by Flow Systems

For example, an aryllithium species bearing a ketone group, which would normally be incompatible, can be generated and reacted with an electrophile in a flow microreactor with a residence time of just a few milliseconds. researchgate.netnih.gov This "flash chemistry" approach prevents the organolithium from reacting with the ketone on the same molecule. researchgate.net This principle can be extended to the synthesis and use of functionalized alkenyllithiums. A hypothetical scenario involving a derivative of 3,3-dimethylbut-1-ene bearing a reactive functional group could be realized without a protecting group strategy by leveraging the precise control of residence time in a flow system. This approach not only simplifies the synthetic route but also aligns with the principles of green chemistry by improving atom economy and reducing waste. nih.gov

Scalability Considerations for Industrial Applications

The scalability of chemical processes is a critical factor for industrial applications. okayama-u.ac.jp While traditional batch processes for organolithium reactions are often difficult and hazardous to scale up, flow chemistry offers a more straightforward path to large-scale production. vapourtec.comwiley-vch.de Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" – running multiple microreactors in parallel. wiley-vch.de This avoids the significant challenges associated with heat transfer and mixing in large batch reactors. vapourtec.com

The pharmaceutical industry has increasingly adopted flow chemistry for the synthesis of active pharmaceutical ingredients (APIs), including processes that utilize organolithium intermediates. wiley-vch.deamt.uk The improved safety profile, consistent product quality, and potential for automation make flow chemistry an attractive option for the industrial production of molecules derived from alkenyllithiums like this compound. For example, kilogram-scale production of intermediates using highly reactive organolithium species has been successfully demonstrated in flow, operating at significantly higher temperatures than corresponding batch processes. wiley-vch.de

ParameterBatch ReactionFlow Reaction
Heat Transfer Poor, especially on large scaleExcellent due to high surface-area-to-volume ratio
Mixing Often slow and inefficientRapid and efficient
Temperature Control Difficult, often requires cryogenicsPrecise and uniform
Safety Higher risk of thermal runawayInherently safer due to small reaction volume
Scalability ChallengingMore straightforward (scaling out/numbering up)
Protecting Groups Often necessaryCan often be avoided

Sustainable Synthesis and Environmental Impact Reduction

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. In the context of alkenyllithium chemistry, this includes minimizing waste, using safer solvents, and developing more energy-efficient methods.

Recycling of Solvents and Chiral Catalysts/Auxiliaries

Solvents are a major contributor to the waste generated in chemical synthesis. oc-praktikum.de The development of processes that allow for solvent recycling is a key aspect of green chemistry. In organolithium chemistry, ethereal solvents like tetrahydrofuran (B95107) (THF) are common. researchgate.net Strategies for the recovery and reuse of these solvents can significantly reduce the environmental impact of a synthesis. For example, cyclopentyl methyl ether (CPME), a more sustainable solvent, has been shown to be effective in organolithium reactions and can be efficiently recovered and reused. nih.gov

In asymmetric synthesis, where chiral catalysts or auxiliaries are used to produce a specific enantiomer of a molecule, the cost and environmental impact of these often-complex molecules can be substantial. nih.govrsc.org The ability to recycle these chiral agents is therefore highly desirable. nih.govgoogle.com For instance, in the enantioselective generation of organolithium compounds using (-)-sparteine (B7772259), a practical method for the recovery of both the solvent and the chiral ligand has been developed, allowing for their reuse in subsequent reactions without loss of efficiency. nih.gov This approach not only makes the process more economical but also more sustainable.

Solvent-Free Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising avenue for solvent-free synthesis. hokudai.ac.jpbioengineer.org Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This method can facilitate reactions between solid and liquid reagents without the need for a bulk solvent.

Recently, the generation of organolithium reagents, including those derived from organohalides, has been achieved using ball milling. hokudai.ac.jpeurekalert.org This solvent-free approach significantly simplifies the synthesis, reduces environmental impact, and can be more efficient than traditional solution-based methods. bioengineer.org For example, the synthesis of an organolithium compound via ball milling showed a 77% conversion in just 5 minutes, whereas the conventional method required 60 minutes to achieve a 69% conversion. bioengineer.orgeurekalert.org The application of mechanochemistry to the synthesis of alkenyllithiums like this compound could offer a more sustainable and efficient alternative to traditional methods.

Design Principles for Environmentally Benign Organolithium Processes

The application of organolithium compounds, including alkenyllithiums like this compound, is fundamental to modern organic synthesis for forming new carbon-carbon bonds. wikipedia.orgfiveable.me However, the high reactivity, potential pyrophoricity, and use of hazardous solvents associated with these reagents present significant environmental and safety challenges. wikipedia.orgvapourtec.com The integration of green chemistry principles into the design of organolithium processes is crucial for developing safer, more sustainable, and efficient chemical manufacturing. numberanalytics.com These principles guide the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous materials. numberanalytics.comyoutube.com

Key design principles for creating environmentally benign organolithium processes include:

Table 1: Comparison of Solvents Used in Organolithium Chemistry

SolventKey PropertiesGreen Chemistry ConsiderationsReferences
Tetrahydrofuran (THF)Commonly used donor solvent, breaks down organolithium oligomers to more reactive species.Can form explosive peroxides; highly volatile; reactions often require cryogenic temperatures to prevent solvent attack. nih.govacs.org
Hydrocarbons (e.g., Hexanes, Heptane)n-BuLi is soluble in hydrocarbons; often used as the solvent for commercial organolithium reagents.Flammable; lower toxicity than some other solvents; can act as an anti-solvent in some mixtures, causing precipitation. vapourtec.comodu.edu
Cyclopentyl Methyl Ether (CPME)High boiling point, low peroxide formation tendency, stable in strongly basic conditions.Fulfills several Green Chemistry principles (safer solvent, designing safer chemicals); can avoid the need for chromatographic purification. nih.gov

Process Intensification through Flow Chemistry: Shifting from traditional batch processing to continuous flow chemistry represents a significant advancement in designing safer and more efficient organolithium reactions. vapourtec.comresearchgate.net Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of hotspots, which is critical for managing highly exothermic lithiation reactions. researchgate.netresearchgate.net This enhanced control enables reactions to be performed at higher, non-cryogenic temperatures, leading to substantial energy savings. vapourtec.comacs.org Furthermore, continuous processing reduces reaction times, uses less solvent, and, due to the small reactor volumes, significantly improves safety by limiting the amount of hazardous material present at any given time. vapourtec.comresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Processing for Organolithium Reactions

ParameterBatch ProcessingContinuous Flow ProcessingReferences
SafetyHigher risk due to large volumes of pyrophoric reagents; potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat dissipation. vapourtec.comresearchgate.net
Temperature ControlDifficult, often requiring expensive cryogenic conditions (-78 °C or lower).Excellent heat transfer allows for operation at ambient or elevated temperatures. vapourtec.comacs.org
EfficiencyLonger reaction times, potential for side reactions due to poor mixing.Reduced processing time, improved mixing, and higher yields. vapourtec.com
Resource ConsumptionOften requires larger volumes of solvents.Reduces energy and solvent consumption. vapourtec.com

Maximizing Atom Economy and Waste Prevention: The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is central to green chemistry. numberanalytics.comnumberanalytics.com Organolithium reactions, such as metal-halogen exchange, inherently produce stoichiometric amounts of salt byproducts (e.g., lithium halides), which lowers the atom economy. youtube.comyoutube.com While eliminating these byproducts is challenging, process optimization can minimize waste. odu.edu This includes the precise control over stoichiometry offered by flow chemistry to avoid excess reagents. vapourtec.com Whenever possible, designing synthetic routes that utilize catalytic rather than stoichiometric reagents is preferred to minimize waste. youtube.com Additionally, avoiding the use of protecting groups, which require extra reaction steps and generate more waste, is a key strategy. youtube.comtaylorandfrancis.com Flow microreactors have shown promise in allowing reactions with certain functional groups without the need for protection. taylorandfrancis.com

Designing for Accident Prevention: The highly reactive and often pyrophoric nature of organolithium reagents necessitates a focus on safety and accident prevention. wikipedia.orgnih.gov This involves a multi-faceted approach. Choosing less reactive organolithium reagents when chemically feasible can reduce hazards. nih.gov The implementation of robust process controls, such as real-time monitoring of reaction parameters (e.g., temperature, concentration), is a core principle of green chemistry that is particularly relevant for managing these hazardous reactions. youtube.com Continuous flow systems are instrumental in this regard, as they provide a controlled environment that minimizes the potential for explosions, fires, and accidental releases. vapourtec.comprinceton.eduresearchgate.net

By systematically applying these design principles, the environmental and safety profile of processes involving alkenyllithiums and other organolithium compounds can be significantly improved, paving the way for a more sustainable chemical industry.

Advanced Spectroscopic and Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the study of organolithium compounds, providing unparalleled insight into their aggregation states, dynamic equilibria, and the electronic environment of the carbon-lithium bond. acs.orgnih.gov The polar nature of the C-Li bond significantly influences the chemical shifts of nearby nuclei, making NMR a sensitive probe for structural investigation. nih.gov

Multi-Nuclear NMR: ¹H, ⁶Li, ⁷Li, and ¹³C NMR Investigations

The characterization of lithium;3,3-dimethylbut-1-ene necessitates a multi-nuclear NMR approach, observing ¹H, ¹³C, and the lithium isotopes ⁶Li and ⁷Li. Each nucleus provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy: Carbon-13 NMR is particularly informative for organolithium species. The carbon atom of the C-Li bond exhibits a very large upfield shift due to the high electron density at this position. This characteristic shift is a key indicator of the formation of the organolithium compound. The other carbon signals of the neohexenyl group will also provide valuable structural data.

⁶Li and ⁷Li NMR Spectroscopy: Both lithium isotopes are NMR active, with ⁷Li being the more abundant and sensitive nucleus. However, ⁷Li is a quadrupolar nucleus, which can lead to broader lines. acs.org ⁶Li, a spin-1/2 nucleus, provides sharper signals and is often used for more detailed mechanistic and structural studies, despite its lower natural abundance and sensitivity. nih.gov The chemical shift of the lithium nucleus is highly sensitive to its coordination environment, including the solvent and the state of aggregation (monomer, dimer, tetramer, etc.). Different aggregates in solution can sometimes be observed as distinct signals in the ⁷Li or ⁶Li NMR spectrum, especially at low temperatures.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H
Hα (on C-Li)~ -1 to 1Highly shielded due to the C-Li bond.
Vinyl Protons4.5 - 6.5Shifted compared to the parent alkene due to the influence of the lithium cation.
tert-Butyl Protons0.8 - 1.2May show slight shifts depending on the aggregation state.
¹³C
Cα (C-Li)10 - 30Significantly upfield shifted.
Vinyl Carbons100 - 150
tert-Butyl Carbons30 - 40
⁷Li / ⁶Li VariableHighly dependent on solvent, concentration, and aggregation state.

Dynamic NMR Spectroscopy for Mechanistic Elucidation

Organolithium compounds are well-known to exist as dynamic equilibria of different aggregate species in solution. acs.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these exchange processes. By monitoring the NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between different aggregates may be slow on the NMR timescale, resulting in separate signals for each species. As the temperature is increased, the rate of exchange increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes can provide quantitative information about the thermodynamic and kinetic parameters of the aggregation equilibria. cam.ac.uk

Two-Dimensional Heteronuclear Overhauser Effect Spectroscopy (HOESY)

Two-dimensional Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a valuable tool for determining the spatial proximity between different nuclei, in this case, between the lithium atoms and the protons of the organic ligand. researchgate.net A cross-peak in a ⁶Li-¹H or ⁷Li-¹H HOESY spectrum indicates that the respective lithium and proton nuclei are close in space (typically within 5 Å). This information is crucial for determining the solution-state structure of the aggregates, including the location of the lithium atoms relative to the neohexenyl group and the arrangement of solvent molecules around the aggregate. researchgate.net

Quantitative NMR Methods for Reagent Concentration

The accurate determination of the concentration of organolithium reagents is essential for their effective use in synthesis. Quantitative NMR (qNMR) offers a reliable and non-destructive method for this purpose. nanalysis.comnih.gov By adding a known amount of an unreactive internal standard to the NMR sample, the concentration of the active organolithium species can be determined by comparing the integral of a characteristic signal of the analyte with that of the standard. nanalysis.com This method is often more accurate than traditional titration methods, which can be affected by the presence of non-basic impurities.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the bonding within a molecule by probing its vibrational energy levels. nih.gov

Infrared (IR) Spectroscopy for Bond Characterization

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The most significant feature would be the C-Li stretching vibration. Due to the polar and ionic character of the C-Li bond, this vibration is expected to appear in the low-frequency region of the spectrum. The positions of the C=C and C-H stretching and bending vibrations of the neohexenyl group will also be present and can be compared to the spectrum of the parent alkene, 3,3-dimethyl-1-butene, to assess the electronic effects of the lithium substitution.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C-H (vinyl)3000 - 3100Stretching
C-H (alkyl)2850 - 3000Stretching
C=C1600 - 1680Stretching
C-Li400 - 600Stretching

Real-Time In-Situ Monitoring via FTIR Spectroscopy

Real-time, in-situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for monitoring organolithium reactions as they happen. mt.comthermofisher.com This non-invasive technique provides a continuous stream of data, allowing researchers to track reaction kinetics, identify intermediates, and determine reaction endpoints without the need for offline sampling. mt.comyoutube.com

The sensitive nature of organolithium compounds to air, moisture, and temperature makes traditional offline analysis methods challenging. mt.com In-situ FTIR spectroscopy overcomes these limitations by employing a probe that is inserted directly into the reaction vessel, maintaining a closed and controlled environment. mt.comyoutube.com This allows for the direct observation of changes in the concentrations of reactants, products, and intermediates over time. youtube.com

For instance, in the study of lithiation reactions, FTIR can monitor the disappearance of a reactant's characteristic spectral band and the simultaneous appearance of bands corresponding to the lithiated product. americanpharmaceuticalreview.com Researchers at Cornell University were among the first to demonstrate the utility of in-situ FTIR for studying lithiation reactions, specifically in the context of LDA-mediated ester-enolization. mt.com The ability to collect hundreds of spectra per second at high resolution provides a detailed "video" of the chemical transformation, offering unprecedented insight into the reaction mechanism. thermofisher.com

The data obtained from in-situ FTIR can be used to generate reaction profiles, which plot the concentration of different species over time. This information is invaluable for optimizing reaction conditions, ensuring complete conversion, and identifying any potential side reactions. youtube.com

Mass Spectrometry Techniques in Organolithium Chemistry

Mass spectrometry provides critical information about the structure, molecular weight, and aggregation state of organolithium compounds. fiveable.meresearchgate.net Due to the high reactivity and volatility of many organolithium species, specialized ionization techniques are often employed. researchgate.netlibretexts.org

Electron impact (EI) and chemical ionization (CI) are common methods used to generate ions from organolithium compounds for mass analysis. fiveable.me The resulting mass spectra reveal fragmentation patterns that are characteristic of the compound's structure. fiveable.melibretexts.orglibretexts.org The fragmentation of the molecular ion, which is often unstable, produces a series of smaller, positively charged fragments. libretexts.orgchemguide.co.ukgbiosciences.com The analysis of these fragments provides clues to the original molecular structure. chemguide.co.ukgbiosciences.com

A key feature of organolithium compounds is their tendency to form aggregates, such as dimers, tetramers, and hexamers, in both solution and the gas phase. fiveable.melibretexts.org Mass spectrometry has been instrumental in studying these aggregation phenomena. For example, the mass spectrum of ethyllithium (B1215237) shows ions corresponding to both tetrameric and hexameric clusters. libretexts.org High-resolution mass spectrometry can provide accurate mass determination of these aggregates. fiveable.me

The fragmentation patterns observed in the mass spectra of organolithium compounds are influenced by the stability of the resulting carbocations. chemguide.co.uk Cleavage that leads to the formation of more stable secondary or tertiary carbocations is generally favored. libretexts.orgchemguide.co.uk

Titrimetric Methods for Organolithium Reagent Quantification

Accurately determining the concentration of organolithium reagents is essential for stoichiometric control in chemical reactions. libretexts.orgscispace.com While commercially available solutions provide an approximate concentration, the actual titer can vary due to degradation over time. scispace.com Titrimetric methods offer a reliable way to quantify the active organolithium species. scispace.comfishersci.fr

Several methods for titrating organolithium reagents have been developed, broadly categorized as follows:

Titration with a standard alcohol: A common method involves titrating the organolithium compound with a standard solution of an alcohol, such as sec-butanol, in the presence of a colored indicator. scispace.comepfl.ch

Deprotonation of an indicator: In this method, the organolithium reagent deprotonates an indicator molecule, leading to a distinct color change. scispace.comepfl.ch

Double titration: This method distinguishes between the active organolithium reagent and other basic impurities like lithium hydroxide. libretexts.orgscispace.com

The Gilman double titration method is a classic and reliable technique. libretexts.orgfishersci.fr It involves two separate titrations. In the first, an aliquot of the organolithium solution is reacted with water, and the total amount of base (organolithium and any basic impurities) is determined by titrating with a standardized acid. libretexts.org In the second titration, a separate aliquot is first reacted with 1,2-dibromoethane (B42909) to consume the organolithium reagent without forming a base. The remaining basic impurities are then titrated with the same standardized acid. The difference between the two titration values gives the precise concentration of the active organolithium reagent. libretexts.org

Other popular methods utilize indicators that form colored charge-transfer complexes with the organolithium reagent or undergo a color change upon deprotonation. scispace.comfishersci.frepfl.ch For example, N-benzylidenebenzylamine can be used as an indicator, producing a colored anion upon reaction with an organolithium reagent. acs.org Salicylaldehyde phenylhydrazone is another useful indicator as it is a non-hygroscopic solid that serves as both the titrant and the indicator. catapowerinc.com

The choice of titration method often depends on the specific organolithium reagent and the presence of potential impurities. epfl.ch

Table of Titration Indicators for Organolithium Reagents

Indicator Color Change at Endpoint Reference
1,10-Phenanthroline Colorless to colored complex scispace.comfishersci.fr
2,2'-Biquinoline Colorless to colored complex fishersci.fr
N-Pivaloyl-o-toluidine Colorless to colored dianion scispace.com
Salicylaldehyde phenylhydrazone Yellow to orange/red scispace.comcatapowerinc.com
N-Benzylidenebenzylamine Colorless to colored anion acs.org
1-Naphthylamine Brown to yellow scispace.com
1-Naphthylmethylamine Green to colorless scispace.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.